5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C8H7ClN2 . It is a solid substance and its molecular weight is 166.61 . The SMILES string representation of this compound is Cc1c(Cl)cnc2[nH]ccc12 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolopyridine core with a chlorine atom at the 5-position and a methyl group at the 4-position .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 166.61 . The SMILES string representation of this compound is Cc1c(Cl)cnc2[nH]ccc12 .Scientific Research Applications
Synthesis of Derivatives
Efficient Synthesis of 4-O- and C-Substituted-7-azaindoles : 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are used as building blocks for synthesizing 4-substituted 7-azaindole derivatives, showcasing their utility in chemical synthesis (Figueroa‐Pérez et al., 2006).
Synthesis of Pyrazolo[3,4‐b]pyrrolo[2,3‐d]pyridines : 5-Chloroethyl-pyrazolo[3,4-b]pyridines, derived from 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, are synthesized and converted into tricyclic pyrazolo[3,4-b]-pyrrolo[2,3-d]pyridines (Toche et al., 2008).
Pharmaceutical Applications
- Synthesis of Novel Pyrrolo[2,3-b]pyridines : The compound is used in the synthesis of 1H-pyrrolo[2,3-b]pyridine systems, with some derivatives screened for antibacterial properties (Abdel-Mohsen & Geies, 2008).
Analytical Chemistry
- Topological Features and Electronic Structure : The charge density distribution and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine, a structurally similar compound, are studied, providing insights into the physicochemical properties of related compounds (Hazra et al., 2012).
Electronics and Sensor Applications
- Junction Characteristics of Pyrazolo Pyridine Derivatives : Pyridine derivatives related to this compound are used in the study of diode characteristics and photosensor applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s suggested that the compound forms a hydrogen bond with certain amino acids in the target protein, improving its activity .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to changes in cellular processes .
Result of Action
Related compounds have been shown to have various effects, such as reducing blood glucose levels .
Safety and Hazards
properties
IUPAC Name |
5-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSRFLOVLPPPON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649811 | |
Record name | 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1020056-87-4 | |
Record name | 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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